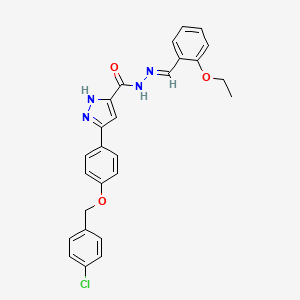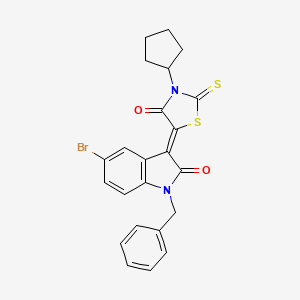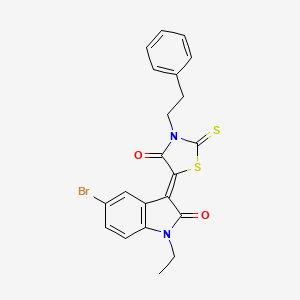
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-1-éthyl-2-oxoindolin-3-ylidène)-3-(3,4-diméthoxyphénéthyl)-2-thioxothiazolidin-4-one est un composé organique complexe qui appartient à la classe des thiazolidinones.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(5-Bromo-1-éthyl-2-oxoindolin-3-ylidène)-3-(3,4-diméthoxyphénéthyl)-2-thioxothiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des dérivés de l’indole, des composés bromés et des précurseurs de thiazolidinone. Les conditions de réaction courantes peuvent impliquer :
Solvants : Diméthylformamide (DMF), dichlorométhane (DCM)
Catalyseurs : Catalyseurs au palladium pour les réactions de couplage
Réactifs : Agents bromants, agents thionants
Méthodes de production industrielle
La production industrielle de tels composés peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie à flux continu et la synthèse automatisée peuvent être utilisées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, souvent en utilisant des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des agents comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier impliquant l’atome de brome.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium
Solvants : Acétonitrile, éthanol
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones correspondants, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut servir de ligand dans des réactions catalytiques.
Synthèse : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie
Inhibition enzymatique : Inhibiteur potentiel d’enzymes spécifiques.
Activité antimicrobienne : Présente une activité contre certaines souches bactériennes.
Médecine
Développement de médicaments : En cours d’investigation pour des applications thérapeutiques potentielles, y compris des propriétés anti-inflammatoires et anticancéreuses.
Industrie
Science des matériaux : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de 5-(5-Bromo-1-éthyl-2-oxoindolin-3-ylidène)-3-(3,4-diméthoxyphénéthyl)-2-thioxothiazolidin-4-one implique une interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou moduler la fonction du récepteur par des interactions allostériques. Les voies impliquées pourraient inclure des voies de transduction du signal liées à l’inflammation ou à la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinones : Structure similaire avec des variations dans les substituants.
Indolinones : Composés avec une structure de base d’indolinone.
Unicité
La combinaison unique des motifs indolinone et thiazolidinone, ainsi que des substituants spécifiques comme les groupes bromo et diméthoxyphénéthyl, confère à ce composé des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
617697-86-6 |
|---|---|
Formule moléculaire |
C23H21BrN2O4S2 |
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O4S2/c1-4-25-16-7-6-14(24)12-15(16)19(21(25)27)20-22(28)26(23(31)32-20)10-9-13-5-8-17(29-2)18(11-13)30-3/h5-8,11-12H,4,9-10H2,1-3H3/b20-19- |
Clé InChI |
MZZMOVAIFOUHRP-VXPUYCOJSA-N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)
![3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12019117.png)
![4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12019119.png)

![[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B12019138.png)
![N-benzyl-7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019141.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019144.png)



![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019169.png)
![[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12019171.png)

